![molecular formula C9H14N2 B150936 2,3-Diethyl-5-methylpyrazine CAS No. 18138-04-0](/img/structure/B150936.png)
2,3-Diethyl-5-methylpyrazine
描述
2,3-Diethyl-5-methylpyrazine is an organic compound belonging to the pyrazine family. It is characterized by its molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . This compound is known for its distinctive aroma, often described as nutty or roasted, and is found naturally in various foods such as coffee, hazelnuts, and potatoes .
准备方法
Synthetic Routes and Reaction Conditions: 2,3-Diethyl-5-methylpyrazine can be synthesized through the condensation of 3,4-hexanedione with 1,2-diaminopropane . The reaction typically occurs under acidic conditions, with the use of a catalyst to facilitate the formation of the pyrazine ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves the same condensation reaction but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The product is then purified through distillation or recrystallization .
化学反应分析
Types of Reactions: 2,3-Diethyl-5-methylpyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of pyrazine N-oxides.
Reduction: The compound can be reduced to form dihydropyrazines.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazines.
Substitution: Various substituted pyrazines depending on the reagent used.
科学研究应用
Flavor and Fragrance Industry
Flavoring Agent:
2,3-Diethyl-5-methylpyrazine is primarily utilized as a flavoring agent in the food industry. It imparts a citrusy, earthy flavor profile that is desirable in various food products. This compound has been detected in several foods, such as herbs, spices, and dairy products, suggesting its potential as a biomarker for these foods .
Fragrance Component:
In addition to its flavoring properties, this compound is also used in the fragrance industry due to its unique scent characteristics. Its pleasant aroma makes it suitable for incorporation into perfumes and scented products .
Environmental Biotechnology
Biodegradation Studies:
Recent research has highlighted the role of specific bacterial strains in the biodegradation of this compound. A study isolated a bacterium capable of using this compound as a sole carbon and energy source. The strain demonstrated optimal growth at 25°C and was able to degrade this compound through a metabolic pathway involving the intermediate 5,6-diethyl-2-hydroxy-3-methylpyrazine . This finding underscores the potential for utilizing such bacteria in bioremediation efforts to treat environments contaminated with pyrazines.
Synthetic Chemistry
Chemical Synthesis:
The compound's synthesis can be achieved through various methodologies. For instance, it can be produced from simpler precursors via chemical reactions that involve specific catalysts or conditions . Understanding these synthetic pathways is crucial for developing efficient production methods for use in both food and fragrance applications.
Case Study 1: Biodegradation by Bacterial Strains
In a notable study published in PMC, strain DM-11 was isolated from a fishmeal processing plant and identified as capable of degrading this compound. The study detailed the degradation pathway and metabolic intermediates formed during the process, which included ammonium release upon ring cleavage of the compound . This research not only provides insights into microbial metabolism but also suggests practical applications in waste treatment processes.
Case Study 2: Flavor Profile Analysis
A study investigated key odorants contributing to the aroma of children's soy sauce, where this compound was identified as one of the significant compounds influencing flavor . This case highlights its importance in food formulation and sensory analysis.
作用机制
The mechanism of action of 2,3-Diethyl-5-methylpyrazine involves its interaction with various molecular targets. In biological systems, it can bind to receptors and enzymes, influencing their activity. The compound’s aroma is due to its ability to interact with olfactory receptors, triggering specific sensory responses .
相似化合物的比较
2,5-Dimethylpyrazine: Known for its potato-like aroma.
Tetramethylpyrazine: Found in fermented soybeans with a characteristic smell.
2-Ethyl-3-methylpyrazine: Another pyrazine with a distinct aroma profile.
Uniqueness: 2,3-Diethyl-5-methylpyrazine stands out due to its specific combination of ethyl and methyl groups, which contribute to its unique aroma and chemical properties.
生物活性
2,3-Diethyl-5-methylpyrazine (DM) is a member of the pyrazine family, characterized by its distinct earthy and citrus-like aroma. This compound has garnered attention for its biological activities, particularly in microbial degradation and potential applications in food and environmental sciences. This article reviews the biological activity of DM, highlighting its metabolic pathways, microbial interactions, and implications for its use in various fields.
- Chemical Formula : C9H14N2
- Molecular Weight : 150.22 g/mol
- CAS Number : 18138-04-0
- Structure : Contains a pyrazine ring with two ethyl and one methyl substituents.
Microbial Degradation
A significant aspect of DM's biological activity is its degradation by specific microbial strains. Research has identified a bacterium, designated strain DM-11, which utilizes DM as its sole carbon and nitrogen source. Key findings include:
- Optimal Growth Conditions : Strain DM-11 thrives at 25°C with a doubling time of approximately 29.2 hours when grown on DM.
- Metabolic Pathways : The degradation process begins with the formation of an intermediate, 5,6-diethyl-2-hydroxy-3-methylpyrazine (DHM). Subsequent ring fission leads to the release of ammonium ions into the medium, indicating a complete metabolic pathway from DM to DHM and further degradation products .
Table 1: Microbial Strains Capable of Degrading this compound
Microbial Strain | Growth Medium | Degradation Product | Optimal Conditions |
---|---|---|---|
Strain DM-11 | Löwenstein-Jensen Medium | 5,6-Diethyl-2-hydroxy-3-methylpyrazine (DHM) | 25°C |
Pseudomonas sp. | Various | 5-Methylpyrazinecarboxylic acid | Varies |
Ecological Impact
The ability of certain bacteria to degrade DM suggests its potential role in bioremediation processes, particularly in environments contaminated with pyrazines from industrial activities. The efficient degradation pathways can help mitigate the ecological impact of these compounds in waste management systems .
Sensory and Food Applications
DM is also relevant in food science due to its aromatic properties. It has been detected in various foods such as herbs, spices, nuts, and dairy products. Its presence contributes to the flavor profile of these items and may serve as a biomarker for specific food consumption patterns .
Table 2: Foods Containing this compound
Food Type | Detection Method |
---|---|
Herbs and Spices | Gas Chromatography |
Dairy Products | Mass Spectrometry |
Nuts | Sensory Analysis |
Case Studies
- Biodegradation in Waste Treatment : A study highlighted the isolation of strain DM-11 from a waste gas treatment facility. This strain demonstrated the capability to metabolize DM effectively, suggesting practical applications in air quality management by reducing volatile organic compounds (VOCs) in industrial emissions .
- Sensory Quality in Aquaculture : In aquaculture studies involving pikeperch (Sander lucioperca), DM was identified as a significant odorant contributing to sensory quality issues related to geosmin and other VOCs during fish processing . Understanding the sources and degradation pathways of such compounds can enhance product quality.
属性
IUPAC Name |
2,3-diethyl-5-methylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-4-8-9(5-2)11-7(3)6-10-8/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSINWXIDJYEXLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N=C1CC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066317 | |
Record name | Pyrazine, 2,3-diethyl-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to light yellow liquid with a nutty, roasted, vegetable odour | |
Record name | 2,3-Diethyl-5-methylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/852/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
6.7 [ug/mL] (The mean of the results at pH 7.4), moderately soluble in water; soluble in oils, organic solvents, miscible at room temperature (in ethanol) | |
Record name | SID14719305 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | 2,3-Diethyl-5-methylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/852/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.938-0.957 | |
Record name | 2,3-Diethyl-5-methylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/852/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
18138-04-0 | |
Record name | 2,3-Diethyl-5-methylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18138-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Diethyl-5-methylpyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018138040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, 2,3-diethyl-5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyrazine, 2,3-diethyl-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-diethyl-5-methylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.189 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DIETHYL-5-METHYLPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/530763R0AP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,3-Diethyl-5-methylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041345 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,3-Diethyl-5-methylpyrazine?
A1: this compound has a molecular formula of C9H14N2 and a molecular weight of 150.22 g/mol.
Q2: What kind of aroma does this compound contribute to food?
A2: This compound is associated with earthy, roasted, and potato-like aromas in various foods. [, , , ]
Q3: Can you elaborate on the sensory impact of this compound in different food matrices?
A3: Research suggests that its perception can be influenced by other odorants present in the food matrix. For instance, in soy sauce aroma type Baijiu, its presence, even at sub-threshold concentrations, has been linked to enhancing the perception of roasted aromas due to synergistic effects with other pyrazines. [] In contrast, in boiled potatoes, it is perceived as having a "potato chip-like" aroma. []
Q4: How does the roasting process influence the presence of this compound in foods?
A4: Studies on various foods like hazelnuts, white mustard seeds, rapeseeds, and perilla seed oils indicate that the formation of this compound is significantly impacted by the roasting process. [, , , ] Generally, higher roasting intensities lead to increased concentrations of this compound.
Q5: What are the common precursors of this compound in the Maillard reaction?
A5: Research points to L-ascorbic acid and L-alanine as precursors in the Maillard reaction, leading to the formation of various pyrazines, including this compound. This reaction is influenced by pH, with higher pH levels generally favoring pyrazine production. []
Q6: Can you provide specific examples of food processing techniques where this compound formation is desirable?
A6: In the production of Dong Ding Oolong tea, the roasting process is crucial for developing its characteristic caramel aroma, to which this compound contributes significantly. [] Similarly, in jackfruit seeds, fermentation and roasting conditions influence the formation of this compound, making it a potential natural cocoa substitute. [, ]
Q7: What are the common methods for analyzing this compound in food matrices?
A7: Several analytical techniques are employed for identification and quantification, including:
- Gas Chromatography-Olfactometry (GC-O): This technique helps identify and characterize volatile compounds based on their odor and retention time. [, , , , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique identifies and quantifies volatile compounds based on their mass-to-charge ratio. [, , , , , , ]
- Headspace-Solid Phase Microextraction (HS-SPME): Coupled with GC-MS, this technique provides a sensitive method for extracting and analyzing volatile compounds from the headspace of a sample. []
- Stable Isotope Dilution Assays (SIDA): This technique provides accurate and precise quantification of this compound, even at low concentrations, by using stable isotope-labeled internal standards. [, ]
Q8: How is this compound typically extracted from food samples for analysis?
A8: Common extraction methods include solvent extraction, high vacuum distillation, and headspace-solid phase microextraction (HS-SPME). [, , , ] The choice of method depends on the food matrix and the analytical technique used.
Q9: How does the concentration of this compound relate to its sensory perception in food?
A9: Studies suggest that even small changes in its concentration can significantly impact the overall aroma profile of food. For instance, in hazelnut roasting, achieving a specific concentration range for this compound is crucial for avoiding an undesirable over-roasted smell. []
Q10: Are there any known synergistic effects of this compound with other aroma compounds in food?
A10: Yes, research on soy sauce aroma type Baijiu indicates that sub-threshold concentrations of this compound can interact synergistically with other pyrazines, enhancing the perception of roasted aromas. [] This highlights the complex interplay of aroma compounds in shaping the overall flavor profile of food.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。